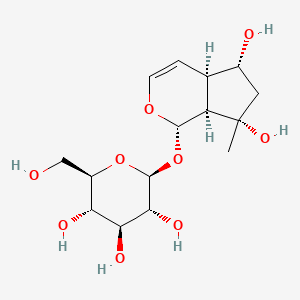
Ajugol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
生化分析
Biochemical Properties
Ajugol interacts with several biomolecules, including the transcription factor EB (TFEB), a key regulator of lysosomal biogenesis . It has been found that this compound exhibits excellent embedding within the structural domain interacting with TFEB .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it alleviates endoplasmic reticulum stress in chondrocytes and retards osteoarthritis progression in a mouse model . It also improves high-fat diet-induced hepatic steatosis in mice and inhibits palmitate-induced lipid accumulation in hepatocytes .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It activates TFEB-mediated autophagy, alleviating endoplasmic reticulum stress-induced chondrocyte apoptosis and extracellular matrix degradation . This compound also inactivates the mammalian target of rapamycin and induces nuclear translocation of TFEB .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to mitigate the progression of osteoarthritis following destabilization of the medial meniscus (DMM) surgery . It also enhances lysosomal biogenesis and promotes the fusion of autophagosome and lysosome to improve impaired autophagic flux and hepatosteatosis .
Dosage Effects in Animal Models
In animal models, intra-peritoneal injection of 50 mg/kg this compound effectively mitigated the progression of osteoarthritis following DMM surgery . It also significantly improved high-fat diet-induced hepatic steatosis in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It activates TFEB-mediated autophagy, which is a key process in cellular metabolism . It also enhances lysosomal biogenesis, a crucial aspect of cellular metabolism .
Transport and Distribution
Its ability to activate TFEB-mediated autophagy suggests that it may be distributed to various cellular compartments via autophagosomes .
Subcellular Localization
Its activation of TFEB-mediated autophagy suggests that it may be localized to lysosomes, where autophagy occurs .
准备方法
合成路线和反应条件: Leonuride 可以从桉树酸开始合成。合成路线包括几个步骤:
- 然后通过Gabriel 合成 (用邻苯二甲酰亚胺钾)将氯化物转化为氨基,然后进行肼解(Ing-Manske 法) .
与硫酸反应: 生成丁香酸。
用氯甲酸乙酯保护: 然后与亚硫酰氯 (SOCl2) 和四氢呋喃反应生成 4-羧乙基丁香酸 4-氯-1-丁酯。
工业生产方法: Leonuride 的工业生产通常涉及从植物来源提取,特别是金丝草(Leonurus japonicus Houtt)。提取过程包括:
溶剂提取: 使用水或酒精。
化学反应分析
反应类型: Leonuride 经历多种类型的化学反应,包括:
氧化: 它可以被氧化形成各种衍生物。
还原: 还原反应可以改变其官能团。
取代: 取代反应可以在氨基或羟基上发生。
常用试剂和条件:
氧化剂: 例如高锰酸钾或过氧化氢。
还原剂: 例如硼氢化钠或氢化铝锂。
取代试剂: 例如卤代烷烃或酰氯。
主要产物: 这些反应形成的主要产物包括具有修饰官能团的 Leonuride 的各种衍生物,这些衍生物可以增强或改变其生物活性 .
科学研究应用
Leonuride 具有广泛的科学研究应用:
化学: 用作合成其他生物活性化合物的先驱。
生物学: 研究其对细胞过程的影响,如凋亡和氧化应激。
相似化合物的比较
Leonuride 因其抗氧化、抗炎和神经保护特性的独特组合,在类似化合物中独树一帜。类似的化合物包括:
水苏碱: 另一种在金丝草属植物中发现的生物碱,具有心血管保护作用。
槲皮素: 一种具有强抗氧化和抗炎特性的黄酮类化合物。
山奈酚: 一种以其抗氧化和抗癌活性而闻名的黄酮类化合物。
芹菜素: 一种具有抗炎和神经保护作用的黄酮类化合物.
Leonuride 由于能够调节多种生物途径,使其成为各种治疗应用的多功能化合物,脱颖而出。
属性
CAS 编号 |
52949-83-4 |
|---|---|
分子式 |
C15H24O9 |
分子量 |
348.34 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R,6S)-6-[[(4aS,7S,7aR)-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C15H24O9/c1-14(20)4-2-7-3-5-22-12(8(7)14)23-13-10(18)9(17)11(19)15(21,6-16)24-13/h3,5,7-13,16-21H,2,4,6H2,1H3/t7-,8-,9+,10+,11-,12?,13-,14-,15-/m0/s1 |
InChI 键 |
OUJVIWOUXFHELC-ZDSSIQEISA-N |
SMILES |
CC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O |
手性 SMILES |
C[C@@]1(CC[C@@H]2[C@H]1C(OC=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@](O3)(CO)O)O)O)O)O |
规范 SMILES |
CC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O |
产品来源 |
United States |
Q1: How does ajugol exert its therapeutic effects?
A1: Research suggests that this compound might alleviate renal injury in multiple myeloma by interacting with the LILRB4 signaling pathway. [] This interaction appears to reduce the expression of PFKFB3, a key enzyme involved in glycolysis. [] By inhibiting PFKFB3, this compound could potentially disrupt the energy metabolism of myeloma cells and reduce their activity. []
Q2: What are the downstream effects of this compound's interaction with the LILRB4 pathway?
A2: Blocking the LILRB4 signaling pathway with this compound appears to reduce the expression of PFKFB3. [] This reduction in PFKFB3 is linked to the inhibition of myeloma cell glycolysis, impacting intracellular energy metabolism. [] Additionally, this compound seems to reduce the infiltration of inflammatory cells by lowering serum levels of CD4+, CD8+, and CD25+. []
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, these details can be determined from its chemical structure.
Q4: What spectroscopic data are available to characterize the structure of this compound?
A4: Researchers have used various spectroscopic techniques to elucidate the structure of this compound, including:
- Nuclear Magnetic Resonance (NMR): Both 1D and 2D NMR (COSY, HMQC, HMBC) have been extensively employed to determine the structure and relative configuration of this compound and its derivatives. [, , , ]
- Mass Spectrometry (MS): Techniques such as HR-MALDI and ESMS, often coupled with tandem MS, have been used for molecular weight determination and structural confirmation. [, , ]
- UV-Vis Spectroscopy (UV): UV spectroscopy, alongside other techniques, has been utilized to identify characteristic chromophores within the this compound molecule. [, , ]
- Infrared Spectroscopy (IR): IR spectroscopy has been employed to identify functional groups present in this compound. [, ]
Q5: Have there been any computational studies to investigate the chiroptical properties of this compound?
A5: Yes, time-dependent density functional theory (TDDFT) calculations have been used to study the chiroptical properties of this compound. [] These calculations successfully predicted the specific optical rotation, optical rotatory dispersion, and electronic circular dichroism, confirming the absolute configuration of this compound. []
Q6: Has this compound been investigated for its compatibility with specific materials or its stability under various conditions?
A6: The provided research focuses primarily on the biological activity and phytochemical characterization of this compound. Information regarding its material compatibility and stability under diverse conditions is not explicitly discussed.
Q7: What are the known pharmacological activities of this compound?
A7: this compound has shown potential in preclinical studies for:
- Attenuating renal injury in multiple myeloma: this compound appears to protect kidney function in the context of multiple myeloma, potentially by modulating the immune response and tumor cell metabolism. []
- Antinociceptive and anti-inflammatory effects: While some studies suggest potential for these activities, further research is needed to confirm the significance of this compound's role in these areas. [, ]
Q8: What analytical methods are used to characterize and quantify this compound?
A8: A variety of analytical techniques are employed for this compound analysis, primarily in the context of plant extracts:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry, is frequently used for separating and quantifying this compound in complex mixtures. [, ]
- Ultra High-Performance Liquid Chromatography (UHPLC): UHPLC offers improved resolution and sensitivity compared to traditional HPLC, making it suitable for analyzing this compound in complex matrices. []
- Triple Quadrupole Tandem Mass Spectrometry (TQ-MS/MS): This highly sensitive and selective detection method, usually combined with HPLC or UHPLC, facilitates the accurate quantification of this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


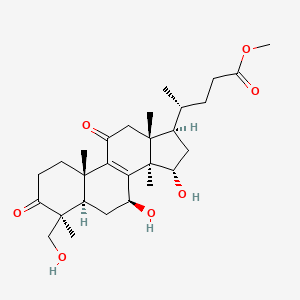
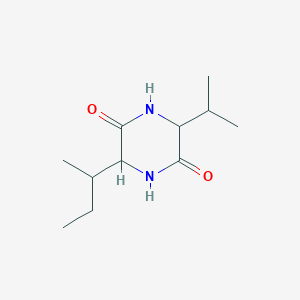

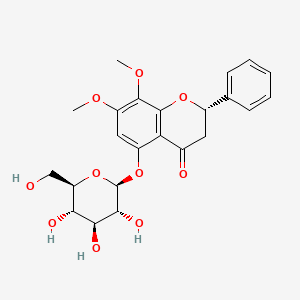
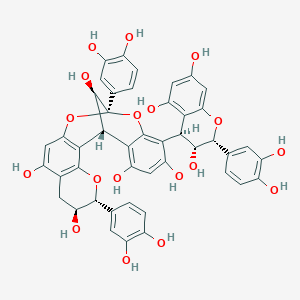


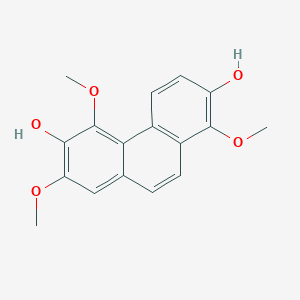
![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)
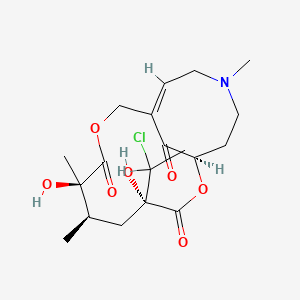
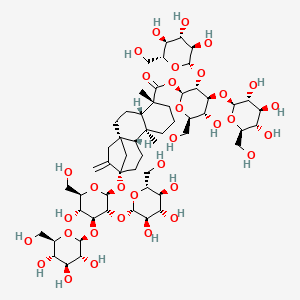
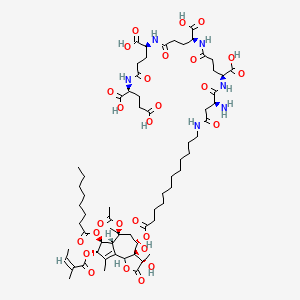

![1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride](/img/structure/B1649295.png)
